![molecular formula C8H11N3 B3260146 4-(Aminomethyl)benzenecarboximidamide CAS No. 32797-61-8](/img/structure/B3260146.png)
4-(Aminomethyl)benzenecarboximidamide
Overview
Description
4-(Aminomethyl)benzenecarboximidamide is a chemical compound with the molecular formula C8H11N3 . It has an average mass of 149.193 Da and a monoisotopic mass of 149.095291 Da . It is also known as 4-Aminobenzenecarboximidamide Dihydrochloride .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)benzenecarboximidamide or its derivatives has been described in several studies . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides, which involved an intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative . Another study outlined a synthesis route characterized by simple operation, high total yields, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)benzenecarboximidamide consists of a benzene ring with an aminomethyl group (-CH2NH2) and a carboximidamide group (-C(=NH)NH2) attached to it .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Aminomethyl)benzenecarboximidamide are not detailed in the retrieved sources, one study mentioned the synthesis of new aryl thiazolone–benzenesulfonamides, which could involve this compound .Scientific Research Applications
Anticancer Agent
“4-(Aminomethyl)benzenecarboximidamide” has been studied for its potential as an anticancer agent . It has been found to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents .
Antimicrobial Agent
In addition to its potential anticancer properties, “4-(Aminomethyl)benzenecarboximidamide” has also been studied for its antimicrobial properties . The compound’s ability to inhibit carbonic anhydrases in bacteria can interfere with bacterial growth .
Apoptosis Inducer
The compound has been found to induce apoptosis in certain cancer cell lines . For example, it was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .
Cellular Uptake Study
“4-(Aminomethyl)benzenecarboximidamide” has been used in cellular uptake studies . These studies help researchers understand how the compound is absorbed and utilized by cells .
Synthesis of Derivatives
The compound has been used in the synthesis of new aryl thiazolone–benzenesulfonamides . These derivatives have shown significant inhibitory effects against certain cancer cell lines .
Pharmacological Research
“4-(Aminomethyl)benzenecarboximidamide” is used in pharmacological research due to its various biological activities . Its properties make it a valuable compound for the development of new drugs .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(Aminomethyl)benzenecarboximidamide is Prothrombin , a protein present in blood plasma that is essential in the blood clotting process .
Mode of Action
It is known to interact with its target, prothrombin . The specific interactions and resulting changes are still under investigation.
properties
IUPAC Name |
4-(aminomethyl)benzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H3,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOGNBXWAZDZBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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